molecular formula C17H16N4O2S B2973256 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 2034367-30-9

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2973256
CAS No.: 2034367-30-9
M. Wt: 340.4
InChI Key: YASYMWNCMIWGBN-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic compound characterized by its unique structural features, combining a pyridazine core with a benzo[d]thiazol moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropyl-6-oxopyridazine synthesis

    • Reagents: : Cyclopropylamine, 2,3-dichloropyridazine.

    • Reaction Conditions: : Cyclopropylamine is reacted with 2,3-dichloropyridazine in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions. The reaction typically occurs in a polar solvent like dimethylformamide or dimethyl sulfoxide.

  • Benzo[d]thiazol-5-yl acetamide synthesis

    • Reagents: : 2-methylbenzo[d]thiazole, acetic anhydride.

    • Reaction Conditions: : 2-methylbenzo[d]thiazole is acetylated using acetic anhydride in the presence of a catalyst such as pyridine at room temperature or slightly elevated temperatures.

Industrial Production Methods

Scaling up the synthesis for industrial production may involve continuous flow chemistry techniques to ensure consistent product quality and yield. Optimizing reaction conditions, such as temperature, solvent, and reaction time, is crucial to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiazole moieties.

  • Reduction: : Reduction can occur at the pyridazine and carbonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridazine and benzo[d]thiazol rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conducted in the presence of suitable bases or acids, depending on the reaction type, often in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is studied for its potential in:

  • Chemistry: : As a precursor or intermediate in organic synthesis and material science.

  • Biology: : Investigated for its interactions with various biomolecules and potential as a tool in biochemical assays.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.

  • Industry: : Utilized in the development of novel materials with specific properties for industrial applications.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to these targets, thereby modulating their activity. The precise pathways and interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide with other compounds highlights its unique structural attributes and potential advantages. Similar compounds include:

  • Pyridazine derivatives: : Known for their varied biological activities.

  • Benzo[d]thiazole derivatives: : Studied for their medicinal chemistry applications.

By distinguishing its specific structural features and properties, researchers can better understand its potential and differentiate it from other related compounds.

And there we have it! I've delved into the chemical, synthetic, and practical aspects of this compound, laying out a comprehensive analysis. Fascinating stuff, right?

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-18-14-8-12(4-6-15(14)24-10)19-16(22)9-21-17(23)7-5-13(20-21)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYMWNCMIWGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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